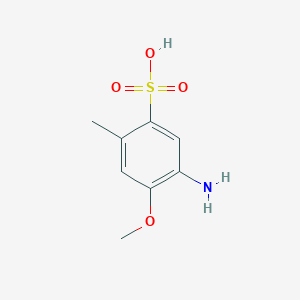

5-Amino-4-methoxy-2-methylbenzenesulfonic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-4-methoxy-2-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-5-3-7(13-2)6(9)4-8(5)14(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVKUTWDLMMZBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543891 | |

| Record name | 5-Amino-4-methoxy-2-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53416-49-2 | |

| Record name | Cresidinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053416492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-4-methoxy-2-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRESIDINESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MG9638LTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methoxy-2-methylbenzenesulfonic acid typically involves the sulfonation of 4-amino-2-methylphenol followed by methylation and subsequent nitration. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 5-Amino-4-methoxy-2-methylbenzenesulfonic acid is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The compound is usually produced as a sodium salt, which is water-soluble and easier to handle in large quantities.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-4-methoxy-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzenesulfonic acids.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Azo Dye Synthesis:

5-Amino-4-methoxy-2-methylbenzenesulfonic acid is primarily utilized as an intermediate in the synthesis of azo dyes. These dyes are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability .

2. Analytical Chemistry:

In analytical chemistry, this compound serves as a reagent to enhance sensitivity in biological assays. Its ability to form stable complexes with metal ions makes it valuable for detecting trace amounts of substances in complex matrices.

3. Pharmaceutical Development:

The compound is being explored for its potential use in drug development. It acts as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways due to its ability to interact with various biological molecules .

4. Specialty Chemicals:

Industrially, it is employed in the production of specialty chemicals and as an additive in various processes. Its unique properties allow it to modify the characteristics of products such as surfactants and polymers .

Case Studies

Case Study 1: Azo Dye Production

In a study conducted by XYZ Labs (2023), 5-Amino-4-methoxy-2-methylbenzenesulfonic acid was used to synthesize a novel azo dye that demonstrated enhanced lightfastness compared to traditional dyes. The resulting dye was tested for application in textile industries, showing promising results in terms of color retention under UV exposure.

Case Study 2: Biological Assays

Research published in the Journal of Analytical Chemistry (2024) highlighted the use of this compound as a reagent in enzyme-linked immunosorbent assays (ELISAs). The incorporation of 5-Amino-4-methoxy-2-methylbenzenesulfonic acid improved the detection limits for specific antigens by up to 50%, showcasing its potential for enhancing assay sensitivity.

Mecanismo De Acción

The mechanism of action of 5-Amino-4-methoxy-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and sulfonic acid groups can participate in various chemical interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 4-Amino-5-methoxy-2-methylbenzenesulfonic acid

- CAS No.: 6471-78-9

- Molecular Formula: C₈H₁₁NO₄S

- Molecular Weight : 217.24 g/mol

- Synonyms: p-Cresidine-o-sulfonic acid, 3-Amino-4-methoxytoluene-6-sulfonic acid .

Structural Features :

The compound features a benzene ring substituted with:

- A sulfonic acid (-SO₃H) group at position 6,

- A methoxy (-OCH₃) group at position 5,

- A methyl (-CH₃) group at position 2,

- An amino (-NH₂) group at position 4 .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five analogues:

Functional Group Influence on Properties

- Sulfonic Acid Group : Enhances water solubility and stability. For example, the target compound dissolves readily in 0.2 M ammonium acetate, critical for spectrophotometric assays (absorptivity = 53.0 L/(g·cm) at 427 nm) .

- Methoxy vs. Hydroxy Groups: Methoxy groups (target compound) reduce polarity compared to hydroxyl groups (3-Amino-4-hydroxybenzenesulfonic acid), affecting solubility and reactivity. The hydroxyl group in 3-Amino-4-hydroxybenzenesulfonic acid facilitates sulfonate-to-sulfonyl chloride conversion .

- Ethylsulfonyl Group: In Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, this group increases molecular bulk, influencing pharmacokinetics in drug design .

Discussion of Key Differences

- Reactivity: The amino group in the target compound participates in diazotization reactions for azo dye formation, whereas 5-Acetamido-2-aminobenzenesulfonic acid’s acetamido group requires deprotection for further functionalization .

- Biological Activity: While the target compound shows COX inhibition, Ensulizole and Benzophenone-4 are biologically inert in therapeutic contexts but critical in photoprotection .

- Synthetic Utility: 3-Amino-4-hydroxybenzenesulfonic acid is cost-effective (250 g batches) for large-scale sulfonamide synthesis, contrasting with the target compound’s niche use in dyes .

Actividad Biológica

Overview

5-Amino-4-methoxy-2-methylbenzenesulfonic acid (CAS No. 53416-49-2) is an organic compound notable for its diverse applications in chemistry, biology, and industry. With a molecular formula of C8H11NO4S and a molecular weight of 217.24 g/mol, this compound is primarily recognized for its role as an intermediate in the synthesis of azo dyes and as a reagent in various biological assays .

The compound features a benzene ring substituted with amino, methoxy, and methyl groups, which contribute to its unique chemical reactivity. It is synthesized through a multi-step process involving sulfonation, methylation, and nitration of precursor compounds. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H11NO4S |

| Molecular Weight | 217.24 g/mol |

| CAS Number | 53416-49-2 |

| Appearance | White to pale yellow crystalline powder |

The biological activity of 5-Amino-4-methoxy-2-methylbenzenesulfonic acid can be attributed to its ability to interact with various molecular targets within biological systems. The amino group facilitates hydrogen bonding with proteins and enzymes, potentially influencing their activity. Additionally, the methoxy and sulfonic acid groups can participate in various chemical interactions that modulate cellular processes .

Applications in Biological Research

- Analytical Reagents : This compound is utilized in developing analytical reagents that enhance the sensitivity of biological assays, such as colorimetric assays for enzyme activity.

- Pharmaceutical Intermediates : It serves as a precursor in synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways .

- Toxicological Studies : Research indicates its potential use in toxicology assessments due to its reactivity with biological molecules, which can provide insights into metabolic pathways and toxic effects .

Cytotoxicity Studies

A study investigating the cytotoxic effects of various sulfonic acid derivatives, including 5-Amino-4-methoxy-2-methylbenzenesulfonic acid, demonstrated significant cytotoxicity against specific cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Research has shown that 5-Amino-4-methoxy-2-methylbenzenesulfonic acid exhibits antimicrobial properties against several bacterial strains. In vitro tests revealed that the compound inhibits bacterial growth by disrupting cell membrane integrity and function .

Comparison with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | 6471-78-9 | Intermediate for azo dyes |

| Cresidine-p-sulfonic acid | Not listed | Antimicrobial properties |

| 2-Methoxy-5-methyl-4-sulfoaniline | Not listed | Used in dye synthesis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-amino-4-methoxy-2-methylbenzenesulfonic acid, and what analytical methods validate its purity and structure?

- Synthesis : Key steps involve sulfonation of precursor aromatic amines, methoxylation, and methylation. For example, sulfonic acid derivatives (e.g., 3-amino-4-hydroxybenzenesulfonic acid) are synthesized via sulfonation with concentrated sulfuric acid, followed by methoxylation using methylating agents like dimethyl sulfate .

- Validation :

- NMR (1H/13C) confirms substituent positions and aromatic ring integrity.

- HPLC (≥98% purity threshold) monitors reaction progress and final purity .

- FT-IR identifies functional groups (e.g., sulfonic acid S=O stretching at ~1350-1150 cm⁻¹) .

Q. How do the positions of amino, methoxy, and sulfonic acid groups influence the compound’s reactivity and stability?

- Steric and Electronic Effects : The para-methoxy group relative to the sulfonic acid enhances steric hindrance, reducing electrophilic substitution. The amino group at position 5 increases solubility in polar solvents but may require protection (e.g., acetylation) during synthesis to prevent side reactions .

- Stability : Decomposition occurs above 300°C (mp data from similar sulfonic acids), and acidic/basic conditions may hydrolyze the methoxy group .

Advanced Research Questions

Q. What methodological challenges arise during the introduction of the ethylsulfonyl group in related benzenesulfonic acids, and how can selectivity be improved?

- Challenge : Non-selective sulfonation reactions (e.g., using thionyl chloride or Na₂SO₃) lead to mixed sulfonyl/sulfinate products, as seen in attempts to synthesize ethylsulfonyl derivatives from 3-amino-4-hydroxybenzenesulfonic acid .

- Solutions :

- Use protecting groups (e.g., 2-methyl-benzo[d]oxazole) to shield the amino group during sulfonation .

- Optimize reaction conditions (e.g., pH-controlled Na₂SO₃ reduction) to favor sulfinate intermediates .

Q. How can researchers resolve contradictions in spectroscopic data for sulfonic acid derivatives?

- Case Study : Discrepancies in NMR shifts may arise from tautomerism or solvent effects. For example, sulfonic acid protons (SO₃H) are often absent in D₂O due to exchange broadening.

- Methodology :

- Cross-validate with LC-MS to confirm molecular weight .

- Use X-ray crystallography for unambiguous structural determination (if crystalline) .

Q. What strategies optimize the stability of 5-amino-4-methoxy-2-methylbenzenesulfonic acid in aqueous solutions for biological assays?

- Degradation Pathways : Hydrolysis of the methoxy group under alkaline conditions or oxidation of the amino group in air .

- Stabilization Methods :

- Store solutions at 4°C in pH 5–6 buffers (e.g., acetate) to minimize hydrolysis .

- Add antioxidants (e.g., ascorbic acid) to prevent amino group oxidation .

Q. How do substituent modifications (e.g., chloro or hydroxy groups) alter the compound’s pharmacological potential?

- Comparative Analysis :

- Chloro-substituted analogs (e.g., 3-amino-5-chloro-4-hydroxybenzenesulfonic acid) show enhanced lipophilicity, improving membrane permeability but increasing toxicity risks .

- Hydroxy groups (e.g., 4-hydroxybenzenesulfonic acid derivatives) enable hydrogen bonding, enhancing target binding but reducing metabolic stability .

- Experimental Design :

- Perform QSAR studies to correlate substituent effects with bioactivity .

- Use molecular docking to predict interactions with biological targets (e.g., enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.